
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The presence of the ethoxyphenyl group in the structure enhances its chemical properties, making it a promising candidate for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isocyanate with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione: Contains a hydroxy group, leading to different chemical properties and biological activities.
Uniqueness
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
96567-02-1 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-8-5-3-7(4-6-8)13-9(14)11-12-10(13)15/h3-6H,2H2,1H3 |
Clé InChI |
UMVJTPNLBZXVKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)N=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


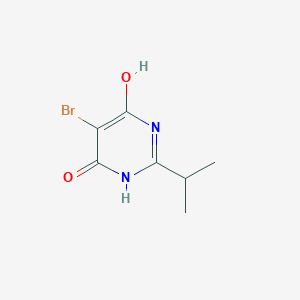
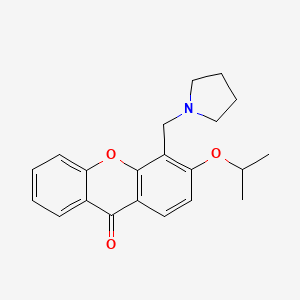
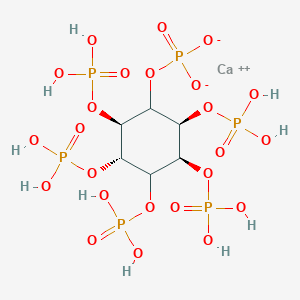

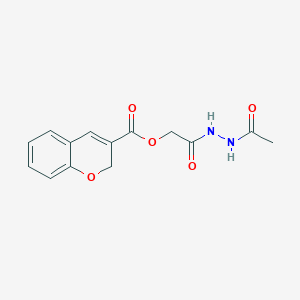
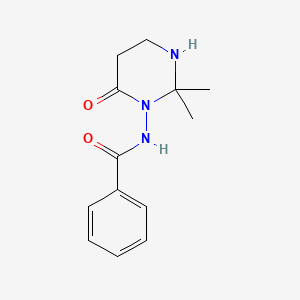
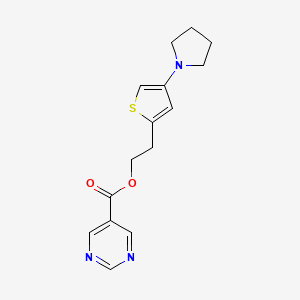

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)


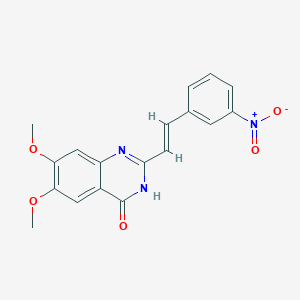

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
